RA190 is a bis-benzylidine piperidone-based molecule investigated for its anticancer properties. [, , , , , , , , , , ] It functions as a candidate inhibitor of RPN13 (iRPN13), also known as ADRM1. [, , , , , , , ] RPN13 is a ubiquitin receptor located within the 19S regulatory particle of the 26S proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin. [, , , , , , , , ]
While several papers discuss RA190's activity, detailed synthesis protocols are limited in the provided abstracts. One study mentions the substitution of m,p-chloro groups in the parent compound with p-nitro groups to generate a more potent analog, RA183. [] This suggests potential modifications to the core structure for improving activity. More detailed synthetic procedures may be found in the full research articles.
RA190 is characterized by a central piperidone ring flanked by two benzylidene groups, each with two chlorine atoms. [, , , , ] The molecule contains a Michael acceptor moiety, which is crucial for its covalent binding to RPN13. [] Research has focused on modifying the central piperidone ring and aromatic substituents to enhance potency. [, ] Structural analyses, potentially using techniques like NMR or X-ray crystallography, are needed to fully elucidate the relationship between structure and activity.
RA190 inhibits proteasome function by binding to RPN13, a key ubiquitin receptor within the 19S regulatory particle. [, , , , , , ] This binding disrupts the recognition and processing of ubiquitinated proteins, leading to their accumulation. [, , , , , ] This build-up of misfolded proteins triggers a cellular stress response, including endoplasmic reticulum stress, oxidative stress, and activation of the unfolded protein response, ultimately leading to apoptosis. [, , , ] Furthermore, RA190 has been shown to inhibit the NFκB signaling pathway, a key regulator of cell survival and proliferation. [, , ]
Limited information is available regarding RA190’s specific physical and chemical properties within the provided abstracts. One study indicates its rapid clearance from plasma, likely due to degradation to an active metabolite, RA9. [] Determining its solubility, stability, and other pharmacokinetic properties is crucial for developing it as a potential therapeutic agent.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5